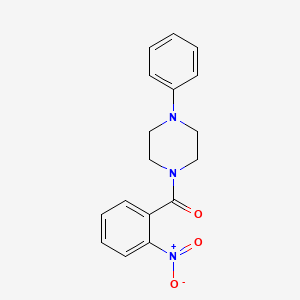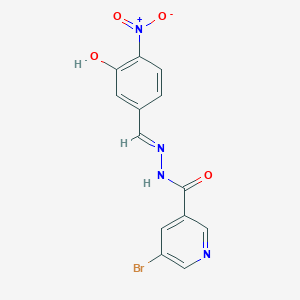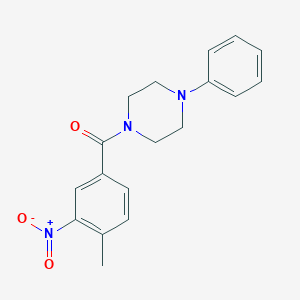
1-(2-nitrobenzoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-nitrobenzoyl)-4-phenylpiperazine (NPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. NPP is a piperazine derivative that is structurally similar to the well-known drug, sildenafil (Viagra).
Mecanismo De Acción
1-(2-nitrobenzoyl)-4-phenylpiperazine acts as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. These receptors are primarily located in the brain and are involved in the regulation of various physiological processes, including mood, appetite, and pain perception. By selectively activating these receptors, this compound can modulate the activity of various neurotransmitters, including dopamine and norepinephrine, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of pain perception, and the modulation of mood and emotion. In animal studies, this compound has been shown to reduce pain perception and improve mood and emotion. However, the exact biochemical and physiological effects of this compound in humans are still unclear and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-nitrobenzoyl)-4-phenylpiperazine is its selectivity for the 5-HT1B and 5-HT1D serotonin receptors. This selectivity allows researchers to study the specific effects of serotonin receptor activation without the confounding effects of other neurotransmitters. However, one of the main limitations of this compound is its potential toxicity and side effects, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-nitrobenzoyl)-4-phenylpiperazine. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the use of this compound as a tool to study the role of serotonin receptors in the brain and the development of new therapies for mood disorders and pain management. Finally, further investigation is needed to determine the exact biochemical and physiological effects of this compound in humans and its potential use as a therapeutic agent.
Métodos De Síntesis
1-(2-nitrobenzoyl)-4-phenylpiperazine can be synthesized using a two-step process. The first step involves the reaction of 1-(2-nitrophenyl)piperazine with benzoyl chloride in the presence of triethylamine to form 1-(2-nitrobenzoyl)-4-(2-nitrophenyl)piperazine. The second step involves the reduction of the nitro group in the 2-position of the piperazine ring using palladium on carbon and hydrogen gas to form this compound.
Aplicaciones Científicas De Investigación
1-(2-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential use as a tool to study the role of serotonin receptors in the brain. In pharmacology, this compound has been investigated for its potential use as a selective serotonin receptor agonist.
Propiedades
IUPAC Name |
(2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(15-8-4-5-9-16(15)20(22)23)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSLLJMVQPTDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)
![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)

![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)
![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)
![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)